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molecular formula C10H9NO3 B1505837 3,4-Dihydroxy-1-methylquinolin-2(1H)-one CAS No. 41878-54-0

3,4-Dihydroxy-1-methylquinolin-2(1H)-one

Cat. No. B1505837
M. Wt: 191.18 g/mol
InChI Key: BDLJEQMXDNMETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05190956

Procedure details

A suspension of 1-methyl-3-oximino-quinolin-2,4(1H)-dione (1.7 gm, Formula 1.02, Example 1) and 10% palladium on charcoal (0.5 gm) in a mixture of ethanol (90 ml) and 2N hydrochloric acid (40 ml) was hydrogenated at atmospheric conditions. After 2.5 hrs no further uptake of hydrogen (510 ml) was observed. The reaction mixture was filtered and the solid cake was extracted with hot glacial acetic acid (2×100 ml). The combined filtrates were evaporated under reduced pressure and the produce was crystallized from acetic acid/water to give the title compound (1.6 gm). That the expected product was obtained was confirmed by the spectral data: MS (FAB): m/e 192 (M.+ +1); NMR (DMSO): δ3.66 (s, 3H, CH3 --N), 8.79 (s, 1H, OH), 10.16 (s, 1H, OH) ppm.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
510 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5](=[O:12])[C:4](=NO)[C:3]1=[O:15].[H][H].C([OH:20])C>[Pd].Cl>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[C:4]([OH:20])[C:3]1=[O:15]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
CN1C(C(C(C2=CC=CC=C12)=O)=NO)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(C(C2=CC=CC=C12)=O)=NO)=O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
510 mL
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the solid cake was extracted with hot glacial acetic acid (2×100 ml)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the produce was crystallized from acetic acid/water

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(=C(C2=CC=CC=C12)O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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